molecular formula C48H50BrF2N9O8 B15137611 PROTAC NR-7h

PROTAC NR-7h

Cat. No.: B15137611
M. Wt: 998.9 g/mol
InChI Key: BEMLUUUHZPFCBS-UHFFFAOYSA-N
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Description

NR-7h is a potent and selective degrader of p38α and p38β mitogen-activated protein kinases (MAPKs). It is a PROTAC (Proteolysis Targeting Chimera) compound, which means it is designed to target specific proteins for degradation. NR-7h has shown significant activity in inhibiting the phosphorylation of MK2 in UV-treated cancer cells and LPS-stimulated bone marrow-derived macrophages .

Preparation Methods

The synthesis of NR-7h involves multiple steps, including the formation of its core structure and the attachment of various functional groups. The chemical name of NR-7h is 3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N-(4-(1-(4-((4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)butyl)amino)-4-oxobutyl)-1H-1,2,3-triazol-4-yl)butyl)-4-methylbenzamide . The synthetic route typically involves the following steps:

  • Formation of the pyridinone core.
  • Bromination and subsequent substitution with a difluorobenzyl group.
  • Attachment of the triazole and benzamide moieties through a series of coupling reactions.

Chemical Reactions Analysis

NR-7h undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridinone core can be substituted with various nucleophiles.

    Coupling Reactions: The formation of the triazole and benzamide moieties involves coupling reactions, typically using reagents like copper(I) iodide and palladium catalysts.

    Oxidation and Reduction: These reactions can be used to modify the functional groups attached to the core structure.

Common reagents used in these reactions include copper(I) iodide, palladium catalysts, and various nucleophiles. The major products formed from these reactions are the substituted pyridinone derivatives and the final NR-7h compound.

Scientific Research Applications

NR-7h has a wide range of scientific research applications, including:

Mechanism of Action

NR-7h exerts its effects by selectively degrading p38α and p38β MAPKs. It functions as a PROTAC, which means it recruits an E3 ligase (CRBN) to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of p38α and p38β in cells, inhibiting their downstream signaling pathways .

Comparison with Similar Compounds

NR-7h is unique in its high selectivity for p38α and p38β MAPKs, with minimal effects on other kinases such as p38γ, p38δ, JNK1/2, and ERK1/2 . Similar compounds include:

    NR-1h: Another PROTAC targeting p38α and p38β, but with different linker lengths and functional groups.

    NR-2h: A less selective degrader with activity against multiple MAPK family members.

    NR-3h: A compound with similar selectivity but different pharmacokinetic properties.

NR-7h stands out due to its potent and selective degradation of p38α and p38β, making it a valuable tool for studying MAPK signaling pathways and developing targeted therapies .

Properties

Molecular Formula

C48H50BrF2N9O8

Molecular Weight

998.9 g/mol

IUPAC Name

3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-N-[4-[1-[4-[4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]butylamino]-4-oxobutyl]triazol-4-yl]butyl]-4-methylbenzamide

InChI

InChI=1S/C48H50BrF2N9O8/c1-28-13-14-30(24-38(28)59-29(2)23-39(43(49)48(59)67)68-27-31-15-16-32(50)25-35(31)51)44(63)54-21-4-3-9-33-26-58(57-56-33)22-8-12-40(61)53-20-6-5-19-52-36-11-7-10-34-42(36)47(66)60(46(34)65)37-17-18-41(62)55-45(37)64/h7,10-11,13-16,23-26,37,52H,3-6,8-9,12,17-22,27H2,1-2H3,(H,53,61)(H,54,63)(H,55,62,64)

InChI Key

BEMLUUUHZPFCBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCCCC2=CN(N=N2)CCCC(=O)NCCCCNC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)N6C(=CC(=C(C6=O)Br)OCC7=C(C=C(C=C7)F)F)C

Origin of Product

United States

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